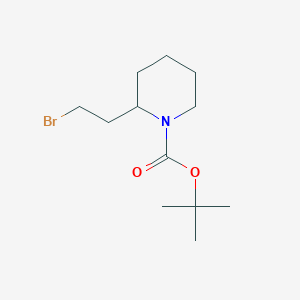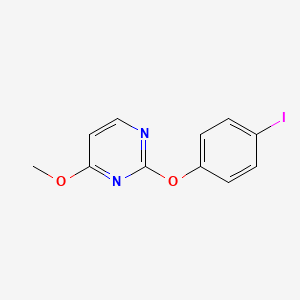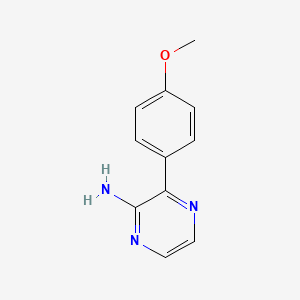
3-(4-Metoxifenil)pirazin-2-amina
Descripción general
Descripción
3-(4-Methoxyphenyl)pyrazin-2-amine is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . It belongs to the pyrazinamine family and is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrazine ring through an amine group .
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
3-(4-Methoxyphenyl)pyrazin-2-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, 3-(4-Methoxyphenyl)pyrazin-2-amine can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-(4-Methoxyphenyl)pyrazin-2-amine on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as protein kinases and transcription factors, 3-(4-Methoxyphenyl)pyrazin-2-amine can alter gene expression patterns and cellular metabolism. This compound has also been found to induce oxidative stress in certain cell types, leading to changes in mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, 3-(4-Methoxyphenyl)pyrazin-2-amine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For example, it has been observed to inhibit the activity of certain kinases by competing with ATP for binding sites. Additionally, 3-(4-Methoxyphenyl)pyrazin-2-amine can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions are mediated by hydrogen bonds and van der Waals forces, which stabilize the compound’s binding to nucleic acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxyphenyl)pyrazin-2-amine can change over time. The compound is relatively stable under normal storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products may have different biological activities, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to 3-(4-Methoxyphenyl)pyrazin-2-amine has been associated with changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)pyrazin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. At high doses, 3-(4-Methoxyphenyl)pyrazin-2-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
3-(4-Methoxyphenyl)pyrazin-2-amine is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, 3-(4-Methoxyphenyl)pyrazin-2-amine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3-(4-Methoxyphenyl)pyrazin-2-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)pyrazin-2-amine typically involves the condensation of 4-methoxyaniline with pyrazine-2-carboxylic acid or its derivatives . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for 3-(4-Methoxyphenyl)pyrazin-2-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)pyrazin-2-amine: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-Chlorophenyl)pyrazin-2-amine: Contains a chlorine atom instead of a methoxy group.
3-(4-Methylphenyl)pyrazin-2-amine: Features a methyl group instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenyl)pyrazin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity . The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSYIQGNIJEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)

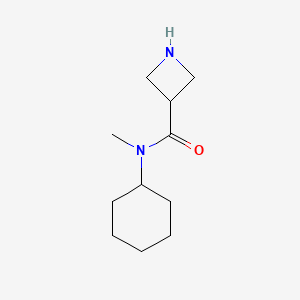
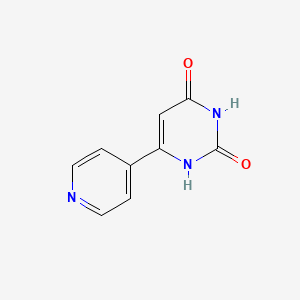

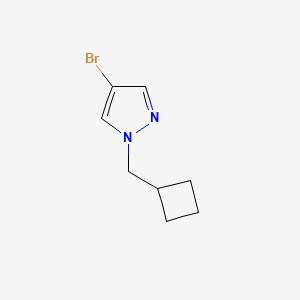

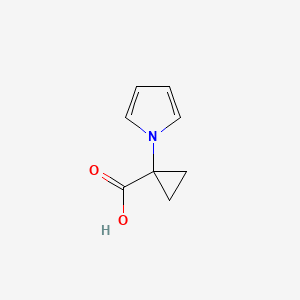
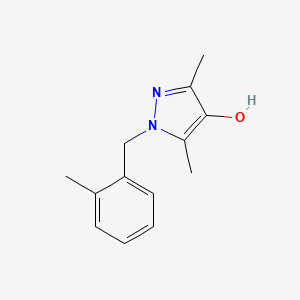
![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)
![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)
